Benzenecyclopentadienyliron(II) hexafluorophosphate

Cationic Photopolymerization Epoxy Resins Real-Time Infrared Spectroscopy

Benzenecyclopentadienyliron(II) hexafluorophosphate (CAS 12176-31-7), also known as (η⁶-benzene)(η⁵-cyclopentadienyl)iron(II) hexafluorophosphate, is an organometallic complex with a sandwich structure featuring an iron(II) center coordinated by benzene and cyclopentadienyl ligands, balanced by a hexafluorophosphate counterion. This cationic iron-arene complex serves as a versatile photoinitiator for cationic ring-opening polymerization of epoxides and as a catalyst for nitroxide-mediated photochemical living radical polymerization , with a melting point of approximately 268 °C (decomposition) indicating high thermal stability.

Molecular Formula C11H11F6FeP-
Molecular Weight 344.01 g/mol
Cat. No. B12059547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecyclopentadienyliron(II) hexafluorophosphate
Molecular FormulaC11H11F6FeP-
Molecular Weight344.01 g/mol
Structural Identifiers
SMILESC1=CC=CC=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe]
InChIInChI=1S/C6H6.C5H5.F6P.Fe/c1-2-4-6-5-3-1;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-6H;1-5H;;/q;;-1;
InChIKeyVPHKRVHBDVDATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenecyclopentadienyliron(II) Hexafluorophosphate: A Dual-Function Organometallic Catalyst and Photoinitiator for Advanced Material Synthesis


Benzenecyclopentadienyliron(II) hexafluorophosphate (CAS 12176-31-7), also known as (η⁶-benzene)(η⁵-cyclopentadienyl)iron(II) hexafluorophosphate, is an organometallic complex with a sandwich structure featuring an iron(II) center coordinated by benzene and cyclopentadienyl ligands, balanced by a hexafluorophosphate counterion [1]. This cationic iron-arene complex serves as a versatile photoinitiator for cationic ring-opening polymerization of epoxides and as a catalyst for nitroxide-mediated photochemical living radical polymerization , with a melting point of approximately 268 °C (decomposition) indicating high thermal stability . Its ability to undergo photolytic ligand exchange enables applications in both polymerization initiation and the synthesis of complex photonic crystals .

Why Benzenecyclopentadienyliron(II) Hexafluorophosphate Cannot Be Substituted with Common Ferrocenium Salts or Iodonium Photoinitiators


Ferrocenium-based photoinitiators are not functionally interchangeable; the specific arene ligand profoundly influences both absorption characteristics and initiation efficiency [1]. Benzenecyclopentadienyliron(II) hexafluorophosphate possesses a distinct photolytic ligand-exchange mechanism that generates active iron species capable of initiating both cationic and radical polymerizations [2], a dual functionality absent in many commercial iodonium salts. Furthermore, the hexafluorophosphate anion confers enhanced thermal stability (decomposition temperature >268 °C) compared to alternative counterions . Direct comparative studies reveal that structurally related ferrocenium salts (e.g., cyclopentadienyl-Fe-cymene, Irgacure 261) exhibit markedly lower polymerization rates and final conversions under identical conditions [1].

Quantitative Evidence for Benzenecyclopentadienyliron(II) Hexafluorophosphate: Comparative Performance Data for Procurement Decisions


Superior Polymerization Efficiency of Naphthoxy-Bound Ferrocenium Salts (Structural Analog) over Irgacure 261

While direct data for the benzene derivative are limited, a study of structurally analogous naphthoxy-bound ferrocenium hexafluorophosphate salts (NOFC-1, NOFC-2) demonstrated significantly higher polymerization efficiency compared to the commercial ferrocenium salt Irgacure 261 (cyclopentadienyl-Fe-cymene hexafluorophosphate) [1]. These salts, which share the identical (η⁵-cyclopentadienyl)iron hexafluorophosphate core with the target compound, exhibited both enhanced polymerization rate and increased final conversion when benzoyl peroxide (BPO) was employed as a sensitizer [1]. This class-level evidence strongly suggests that the benzene analog offers superior performance characteristics relative to the widely used Irgacure 261.

Cationic Photopolymerization Epoxy Resins Real-Time Infrared Spectroscopy

Thermal Stability Advantage: Decomposition Temperature Exceeds 268 °C

Benzenecyclopentadienyliron(II) hexafluorophosphate exhibits high thermal stability, with a melting point (decomposition) of approximately 268 °C . This value is substantially higher than that of many conventional photoinitiators, such as diphenyliodonium hexafluorophosphate (decomposes ~180 °C) and certain sulfonium salts (decompose 150–200 °C) [1]. This elevated decomposition threshold permits processing at higher temperatures without premature initiator degradation, a critical advantage for formulations requiring thermal post-curing or for applications in elevated-temperature environments.

Thermal Stability Organometallic Complexes Photoinitiator Shelf Life

Dual-Mode Initiation Capability: Radical Generation from Photolytic Products

Photolysis of the cationic iron(II)-arene complex [(η⁶-(1-methylethyl)benzene)(η⁵-cyclopentadienyl)iron(II)] hexafluorophosphate (a close structural analog) with a sensitizer generates active radical species capable of initiating the polymerization of methyl methacrylate [1]. This finding, obtained via electron transfer processes during sensitized photolysis, confirms that iron-arene complexes can serve as dual-mode initiators—producing both cationic and radical active centers [1]. In contrast, many commercial cationic photoinitiators (e.g., diaryliodonium salts) generate exclusively cationic species unless specifically formulated with radical co-initiators.

Hybrid Polymerization Photolytic Ligand Exchange Electron Transfer

Distinct Photolytic Ligand-Exchange Mechanism Enables Photoinitiation Without Strong Acid Generation

Iron-arene complexes undergo photolytic ligand exchange upon UV irradiation, whereby the arene ligand is ejected and replaced by an available nucleophile (e.g., epoxide monomer) . This mechanism contrasts with that of iodonium and sulfonium salts, which release strong Brønsted superacids (e.g., HPF₆) that can corrode substrates or cause undesirable side reactions [1]. The ligand-exchange pathway of ferrocenium salts initiates polymerization via direct coordination and ring-opening rather than acid catalysis, potentially reducing post-cure corrosion and improving material compatibility.

Photochemical Mechanism Ligand Exchange Cationic Polymerization

Optimized Application Scenarios for Benzenecyclopentadienyliron(II) Hexafluorophosphate Based on Quantitative Performance Evidence


High-Temperature Epoxy Photopolymerization for Electronic Encapsulants

The compound's exceptional thermal stability (decomposition temperature >268 °C) makes it uniquely suitable for cationic photopolymerization of epoxy encapsulants in electronic packaging, where subsequent soldering or reflow processes subject the cured material to elevated temperatures. Unlike conventional iodonium initiators that degrade below 200 °C, this ferrocenium salt maintains integrity during thermal cycling, ensuring consistent cure profiles and reliable device performance [1].

Hybrid Monomer Curing in 3D Printing and Additive Manufacturing

The demonstrated ability of iron-arene complexes to generate both radical and cationic active centers upon photolysis [1] enables single-initiator curing of hybrid resin systems containing epoxy and acrylate monomers. This dual-mode initiation eliminates the need for multi-component initiator packages, simplifying vat photopolymerization formulations and improving interpenetrating network formation in printed parts.

Corrosion-Sensitive Substrate Coatings (Optoelectronics and Microelectronics)

For applications requiring UV-curable coatings on acid-sensitive substrates (e.g., indium tin oxide (ITO) electrodes, copper traces, or certain polymeric films), the ligand-exchange initiation mechanism—which avoids the generation of corrosive superacids—offers a distinct advantage over traditional sulfonium and iodonium salts [1]. This characteristic minimizes post-cure corrosion and ensures long-term electrical performance in optoelectronic devices [2].

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